molecular formula C5H2F3IN2O B8772733 5-Iodo-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 126538-82-7

5-Iodo-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No. B8772733
M. Wt: 289.98 g/mol
InChI Key: CUCFZLFJNGYXRT-UHFFFAOYSA-N
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Patent
US05077297

Procedure details

N-Iodosuccinimide (2.75 g) was added to a stirred suspension of 4-trifluoromethylpyrimidin-6-one (1 g) in dry acetonitrile (13 ml). The reaction mixture was stirred at the ambient temperature for 2 hours, and then heated under reflux for 10 hours. After cooling, removal of the solvent under reduced pressure gave a brown solid which was recrystallised from water to give 5-iodo-4-trifluoromethylpyrimidin-6-one as a pale orange solid (150 mg);
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[F:9][C:10]([F:19])([F:18])[C:11]1[N:12]=[CH:13][NH:14][C:15](=[O:17])[CH:16]=1>C(#N)C>[I:1][C:16]1[C:15](=[O:17])[NH:14][CH:13]=[N:12][C:11]=1[C:10]([F:9])([F:18])[F:19]

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
FC(C=1N=CNC(C1)=O)(F)F
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a brown solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(N=CNC1=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 8.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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